molecular formula C21H26N6O3 B2605887 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034233-09-3

3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2605887
CAS No.: 2034233-09-3
M. Wt: 410.478
InChI Key: LFUDSVKZMKSRDU-UHFFFAOYSA-N
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Description

3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound with a complex structure that includes a pyrazole, piperidine, and triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Formation of the Triazole Ring: The final step involves the formation of the triazole ring, which can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde or formic acid, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

The compound is of particular interest in medicinal chemistry for the development of new drugs. Its structure suggests potential activity against various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound can be used in the development of specialty chemicals and materials. Its unique properties may offer advantages in specific applications, such as coatings or polymers.

Mechanism of Action

The mechanism of action of 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(p-tolyl)-1H-1,2,4-triazol-5(4H)-one: A similar compound with a para-tolyl group instead of an ortho-tolyl group.

    3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(m-tolyl)-1H-1,2,4-triazol-5(4H)-one: A compound with a meta-tolyl group.

Uniqueness

The uniqueness of 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ortho-tolyl group may confer distinct steric and electronic properties compared to its para- and meta- counterparts, potentially leading to different interactions with molecular targets.

This detailed overview provides a comprehensive understanding of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-14-6-4-5-7-17(14)27-18(22-23-21(27)29)12-15-8-10-26(11-9-15)20(28)16-13-25(2)24-19(16)30-3/h4-7,13,15H,8-12H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUDSVKZMKSRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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